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Compound of Interest

Compound Name: Fmoc-L-homopropargylglycine

Cat. No.: B613309 Get Quote

Introduction: Fmoc-L-homopropargylglycine is a non-canonical amino acid that has become

an indispensable tool in chemical biology, drug discovery, and materials science. Its unique

structure, featuring a terminal alkyne side chain and an Fmoc-protected amine, allows for its

seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The

alkyne handle serves as a versatile reactive group for post-synthetic modifications, most

notably through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a

cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical

properties, structure, and key experimental applications.

Chemical Properties and Structure
Fmoc-L-homopropargylglycine is characterized by a fluorenylmethoxycarbonyl (Fmoc) group

protecting the α-amine, which is stable under acidic conditions but readily cleaved by a mild

base like piperidine, making it ideal for SPPS.[1] The L-configuration denotes its specific

stereochemistry. The homopropargyl side chain contains a terminal alkyne, a small and

minimally disruptive functional group that is stable throughout the peptide synthesis process

and requires no protection.[1]

1.1. General and Physical Properties

The fundamental chemical and physical characteristics of Fmoc-L-homopropargylglycine are

summarized below. These properties are essential for handling, storage, and application in

synthesis.
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Property Value Reference(s)

CAS Number 942518-21-0 [1][2]

Molecular Formula C₂₁H₁₉NO₄ [2][3]

Molecular Weight 349.38 g/mol [1]

Appearance White to off-white solid [4]

Purity ≥95% - ≥99% (HPLC) [4][5]

Storage Temperature

15-25°C or at lower

temperatures (0-8°C) for long-

term

[4]

1.2. Structural Identifiers and Computed Properties

Detailed structural identifiers and computationally predicted properties provide deeper insight

into the molecule's topology and behavior in different chemical environments.

Identifier/Property Value Reference(s)

IUPAC Name

(2S)-2-[[(9H-Fluoren-9-

ylmethoxy)carbonyl]amino]-5-

hexynoic acid

[2]

SMILES

C#CCC--INVALID-LINK--

NC(=O)OCC1C2=CC=CC=C2

C3=CC=CC=C13

[2]

InChI Key
IISRBJULQYVYGV-

IBGZPJMESA-N
[1][2]

Topological Polar Surface Area 75.6 Å² [2]

XLogP3 3.6 [2]

1.3. Molecular Structure Diagram
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The diagram below illustrates the two-dimensional structure of Fmoc-L-
homopropargylglycine, highlighting the key functional groups: the Fmoc protecting group, the

carboxylic acid, and the terminal alkyne side chain.

Caption: 2D structure of Fmoc-L-homopropargylglycine.

Experimental Protocols and Applications
Fmoc-L-homopropargylglycine is primarily used as a building block to introduce a reactive

alkyne group into a specific position within a peptide sequence. This enables a wide range of

subsequent chemical modifications.

2.1. Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of Fmoc-L-homopropargylglycine into a growing peptide chain follows

standard Fmoc-based SPPS protocols. The alkyne side chain is stable to the repetitive cycles

of deprotection and coupling.

Detailed Methodology:

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-

loaded with the first C-terminal amino acid.

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-

dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminus

of the resin-bound amino acid or peptide.[1][6] This is typically repeated once.

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-

dibenzofulvene adduct.

Amino Acid Activation & Coupling: In a separate vessel, dissolve Fmoc-L-
homopropargylglycine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt

or HATU) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA). Add

this activation mixture to the resin.

Coupling Reaction: Agitate the resin mixture for 1-2 hours at room temperature to allow for

the formation of the new peptide bond.
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Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the

peptide chain.

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using

a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[1]

Start: Resin with Peptide Chain
(Fmoc-N-terminus)

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. Wash (DMF)

3. Coupling Reaction
- Activate Fmoc-L-Hpg-OH

- Add to Resin

4. Wash (DMF, DCM)

Repeat for next
amino acid?

Yes

End: Final Peptide Cleavage
(TFA Cocktail)

No

Click to download full resolution via product page

Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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After the alkyne-containing peptide is synthesized and purified, the terminal alkyne serves as a

handle for "click chemistry." The CuAAC reaction forms a stable triazole linkage with an azide-

modified molecule (e.g., a fluorescent dye, biotin tag, or drug molecule).[1]

Detailed Methodology:

Reactant Preparation: Dissolve the alkyne-containing peptide and the azide-functionalized

molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like

DMSO or t-butanol).

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by

reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like

sodium ascorbate.[1] A copper-stabilizing ligand (e.g., THPTA or TBTA) is often included to

improve reaction efficiency and prevent catalyst disproportionation.

Reaction Execution: Add the copper(I) catalyst solution to the peptide/azide mixture. The

reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.

Purification: The resulting triazole-linked conjugate can be purified using standard techniques

such as High-Performance Liquid Chromatography (HPLC).

Reactants

Catalyst System

Peptide-Alkyne

Peptide-Triazole-Molecule
(Stable Conjugate)

Molecule-N₃

(e.g., Dye, Biotin)

Cu(II)SO₄ Sodium Ascorbate

Cu(I) Catalyst

Reduction
Catalysis

Click to download full resolution via product page

Caption: Reaction pathway for CuAAC bioconjugation.

2.3. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
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A powerful application of L-homopropargylglycine (the deprotected form of the amino acid) is its

use as a surrogate for methionine in cellular protein synthesis.[1] Because of its structural

similarity, it is recognized by the cell's own machinery and incorporated into newly synthesized

proteins.[1] This technique, known as BONCAT, allows for the specific labeling and subsequent

isolation or visualization of nascent proteins.[1]

Experimental Workflow:

Metabolic Labeling: Cells are cultured in methionine-free media supplemented with L-

homopropargylglycine (HPG). During this period, newly synthesized proteins will incorporate

HPG instead of methionine.

Cell Lysis: The cells are harvested and lysed to release the total protein content.

Click Reaction: The alkyne-labeled proteome in the cell lysate is then subjected to a CuAAC

reaction with an azide-functionalized reporter tag, such as azide-biotin (for affinity

purification) or an azide-fluorophore (for visualization).

Analysis: The labeled proteins can be visualized via fluorescence microscopy or SDS-PAGE

and in-gel fluorescence, or they can be enriched and purified using streptavidin beads (if

biotin-tagged) for identification by mass spectrometry.[1]
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4. Downstream Analysis
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Visualization
(Fluorescence Microscopy or Gel)

Mass Spectrometry
(Protein ID)

Click to download full resolution via product page

Caption: Experimental workflow for BONCAT protein labeling.

Synthesis and Stability
An efficient, multigram-scale synthesis of enantiopure (>98% ee) Fmoc-L-
homopropargylglycine has been developed, making this crucial reagent more accessible.[7]
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[8][9][10] The route often starts from Boc-L-Glu-OtBu and involves a key Seyferth-Gilbert

homologation step to form the terminal alkyne.[7][8]

Stability and Storage:

Solid Form: As a solid, Fmoc-L-homopropargylglycine is stable when stored in a cool, dry,

and dark place.[11] It is important to protect it from moisture to prevent hydrolysis and from

basic environments which could prematurely cleave the Fmoc group.[11]

Solution: Stability in solution is dependent on the solvent and pH. Stock solutions should be

prepared fresh when possible. In basic conditions (e.g., during the deprotection step in

SPPS), the Fmoc group is intentionally cleaved. The alkyne group itself is generally stable

but can undergo oxidation over long-term storage.[1]

Conclusion
Fmoc-L-homopropargylglycine is a versatile and powerful chemical tool. Its straightforward

incorporation into peptides via SPPS and the bio-orthogonal reactivity of its alkyne side chain

provide a robust platform for a wide array of applications, from creating novel peptide-based

therapeutics and biomaterials to studying dynamic cellular processes like protein synthesis.

The well-established protocols for its use in SPPS and CuAAC reactions, combined with its

increasing commercial and synthetic accessibility, ensure its continued prominence in

advanced scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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